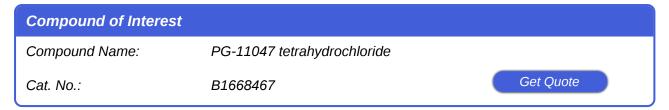


Application Notes and Protocols: Nano11047 Nanocarriers for Targeted Drug Delivery

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Nano11047 is a state-of-the-art polymeric nanocarrier system designed for the targeted delivery of therapeutic agents. Comprised of a biodegradable poly(lactic-co-glycolic acid) (PLGA) core, Nano11047 is engineered to encapsulate a wide range of hydrophobic and hydrophilic drugs, protecting them from premature degradation and reducing systemic toxicity. [1][2][3] Its surface is functionalized with targeting ligands, enabling precise delivery to specific cell types, thereby enhancing therapeutic efficacy and minimizing off-target effects.[3][4][5] These application notes provide a comprehensive overview of Nano11047's characteristics and detailed protocols for its synthesis, characterization, and evaluation in preclinical models.

Data Presentation

Table 1: Physicochemical Properties of Nano11047



Parameter	Method	Unloaded Nano11047	Doxorubicin- Loaded Nano11047
Mean Particle Size (nm)	Dynamic Light Scattering (DLS)	135.4 ± 4.2	142.1 ± 5.1
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	0.12 ± 0.03	0.15 ± 0.04
Zeta Potential (mV)	Laser Doppler Velocimetry	-18.5 ± 1.5	-15.2 ± 1.8
Surface Morphology	Transmission Electron Microscopy (TEM)	Spherical, smooth surface	Spherical, smooth surface

Data are presented as mean \pm standard deviation (n=3).

Table 2: Drug Loading and In Vitro Release of

Doxorubicin-Loaded Nano11047

Parameter	Formula	Result
Drug Loading Content (LC%)	(Weight of drug in NPs / Weight of NPs) x 100%	8.5% ± 0.7%
Encapsulation Efficiency (EE%)	(Weight of drug in NPs / Initial weight of drug) x 100%	91.2% ± 3.4%
Cumulative Release at 24h (pH 7.4)	Dialysis Method	15.6% ± 2.1%
Cumulative Release at 24h (pH 5.0)	Dialysis Method	45.8% ± 3.5%

Data are presented as mean \pm standard deviation (n=3).

Table 3: In Vitro Cellular Uptake and Cytotoxicity in Folate Receptor-Positive (MCF-7) and Negative (A549) Cells



Parameter	Cell Line	Untargeted Nano11047- Dox	Targeted Nano11047- Dox (Folate)	Free Doxorubicin
Cellular Uptake (MFI)	MCF-7	18,500 ± 1,200	45,200 ± 3,500	N/A
Cellular Uptake (MFI)	A549	15,300 ± 1,100	16,100 ± 1,300	N/A
IC50 (μg/mL Dox equiv.)	MCF-7	1.8 ± 0.2	0.6 ± 0.1	0.2 ± 0.05
IC50 (μg/mL Dox equiv.)	A549	2.1 ± 0.3	2.0 ± 0.2	0.3 ± 0.06

MFI: Mean Fluorescence Intensity from flow cytometry. IC50: Half-maximal inhibitory concentration. Data are presented as mean \pm standard deviation (n=3).

Experimental Protocols & Methodologies Protocol 1: Synthesis and Functionalization of Nano11047

This protocol details the synthesis of Doxorubicin-loaded Nano11047 using a single emulsion-solvent evaporation method, followed by surface functionalization with a targeting ligand (Folic Acid-PEG-Amine).

Materials:

- Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15 kDa)
- Doxorubicin Hydrochloride (Dox)
- Polyvinyl Alcohol (PVA)
- Dichloromethane (DCM)
- Folic Acid-PEG-Amine (FA-PEG-NH2)



- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer
- Deionized (DI) Water

Procedure:

- Preparation of Organic Phase: Dissolve 100 mg of PLGA and 10 mg of Doxorubicin (precomplexed with triethylamine) in 5 mL of DCM.
- Emulsification: Add the organic phase dropwise to 20 mL of a 2% PVA aqueous solution while sonicating on ice for 3 minutes (30s on, 30s off cycles) to form an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Stir the emulsion at room temperature for 4 hours under gentle magnetic stirring to allow the DCM to evaporate, leading to nanoparticle formation.
- Washing: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
 Discard the supernatant and wash the pellet three times with DI water to remove excess PVA and unencapsulated drug.
- Carboxyl Group Activation: Resuspend the washed nanoparticles in 10 mL of MES buffer (pH 6.0). Add 10 mg of EDC and 5 mg of NHS and react for 30 minutes at room temperature to activate the terminal carboxyl groups of PLGA.
- Ligand Conjugation: Add 5 mg of FA-PEG-NH2 to the activated nanoparticle suspension.
 React for 4 hours at room temperature with gentle stirring.
- Final Purification: Centrifuge the functionalized nanoparticles at 15,000 x g for 20 minutes. Wash twice with DI water to remove unreacted reagents.
- Lyophilization and Storage: Resuspend the final pellet in a 5% trehalose solution (as a cryoprotectant) and freeze-dry for 48 hours. Store the lyophilized Nano11047 powder at -20°C.



Visualization of Synthesis Workflow:



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Workflow for the synthesis and functionalization of targeted Nano11047.

Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assessment

This protocol describes methods to evaluate the targeting efficiency and therapeutic efficacy of Nano11047 in vitro.

Materials:

- MCF-7 (Folate Receptor-Positive) and A549 (Folate Receptor-Negative) cell lines
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Doxorubicin-loaded Nano11047 (targeted and untargeted versions)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- WST-8 or MTT assay kit
- Flow Cytometer



Fluorescence Microscope

Part A: Cellular Uptake by Flow Cytometry

- Cell Seeding: Seed MCF-7 and A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
- Treatment: Replace the medium with fresh medium containing targeted or untargeted Dox-Nano11047 (at a final Dox concentration of 5 μg/mL). Incubate for 4 hours at 37°C.
- Cell Harvesting: Wash the cells three times with cold PBS. Detach the cells using Trypsin-EDTA and centrifuge at 300 x g for 5 minutes.
- Analysis: Resuspend the cell pellet in 500 μL of PBS. Analyze the intracellular fluorescence of Doxorubicin using a flow cytometer (Excitation: 488 nm, Emission: ~590 nm).

Part B: Cytotoxicity by WST-8/MTT Assay

- Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
- Treatment: Replace the medium with serial dilutions of free Doxorubicin, targeted Dox-Nano11047, and untargeted Dox-Nano11047. Include untreated cells as a control.
- Incubation: Incubate the plates for 48 hours at 37°C.
- Assay: Add 10 μL of WST-8 or MTT reagent to each well and incubate for an additional 2-4 hours.
- Measurement: Measure the absorbance at 450 nm (for WST-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.
- Calculation: Calculate cell viability as (Absorbance_sample / Absorbance_control) x 100%.
 Determine the IC50 value by plotting viability against drug concentration.

Protocol 3: In Vivo Efficacy in a Xenograft Mouse Model



This protocol outlines a study to assess the anti-tumor efficacy of targeted Nano11047 in vivo. [6] All animal procedures should be conducted in accordance with approved institutional guidelines.

Materials:

- Athymic nude mice (4-6 weeks old)
- MCF-7 cells
- Matrigel
- Doxorubicin-loaded Nano11047 (targeted)
- Free Doxorubicin solution
- Saline solution (vehicle control)
- Calipers for tumor measurement

Procedure:

- Tumor Inoculation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a volume of approximately 100 mm³.
- Group Allocation: Randomly divide the mice into three groups (n=6 per group):
 - Group 1: Saline (Control)
 - Group 2: Free Doxorubicin (5 mg/kg)
 - Group 3: Targeted Nano11047-Dox (5 mg/kg Dox equivalent)
- Treatment: Administer the treatments via intravenous (tail vein) injection every three days for a total of five injections.



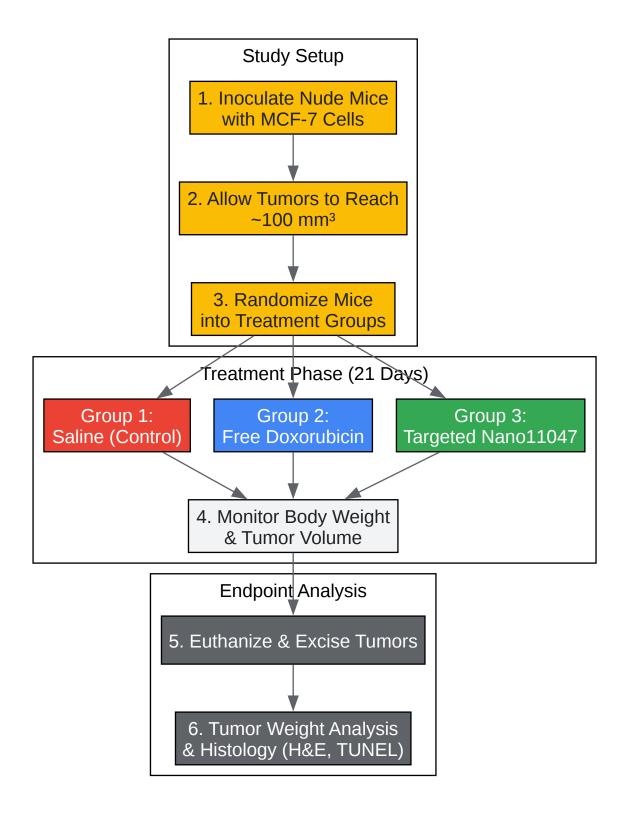




- Monitoring: Monitor mouse body weight and tumor volume twice weekly. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
- Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size (e.g., 1500 mm³) or at the study endpoint (e.g., Day 21).
- Analysis: Excise the tumors, weigh them, and perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis). Compare tumor growth inhibition across the groups.

Visualization of In Vivo Experimental Design:





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Overview of the in vivo efficacy study design.

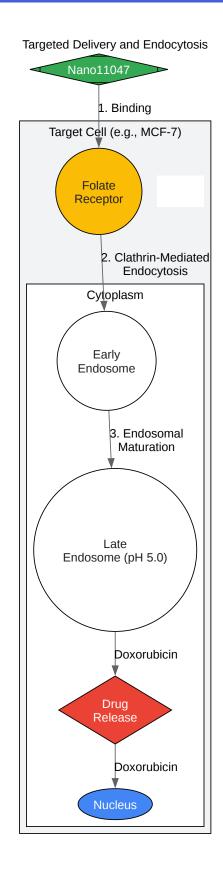


Mechanism of Action: Targeted Delivery and Cellular Uptake

Nano11047 utilizes active targeting to enhance its delivery to specific cells.[3] When functionalized with folic acid, Nano11047 binds with high affinity to the folate receptor, which is overexpressed on the surface of many cancer cells, including MCF-7. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanocarrier, forming an endosome.[7][8][9] The most common pathway for this size of nanoparticle is clathrin-mediated endocytosis.[10] Once inside the cell, the acidic environment of the late endosome (pH ~5.0) accelerates the hydrolysis of the PLGA polymer, leading to a burst release of the encapsulated drug (e.g., Doxorubicin) into the cytoplasm. The released drug can then translocate to the nucleus to exert its cytotoxic effect.

Visualization of Cellular Uptake Pathway:





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Mechanism of targeted delivery and cellular uptake of Nano11047.



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